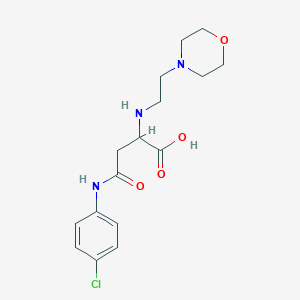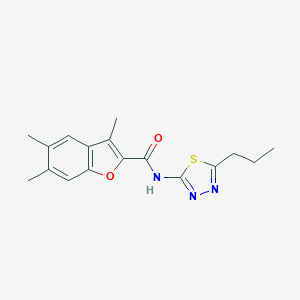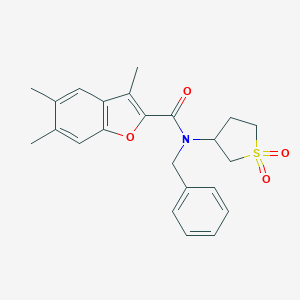
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule drug that has been studied extensively for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system. By inhibiting JAK enzymes, this compound can reduce inflammation and other immune responses that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the production of certain cytokines and chemokines that are involved in the immune response. It has also been shown to reduce the activity of T cells and B cells, which are key components of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on the immune system in a controlled manner. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
Orientations Futures
There are several potential future directions for research on 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat autoimmune diseases with fewer side effects. Another area of interest is the study of this compound in combination with other drugs, such as biologics, to improve treatment outcomes. Finally, there is ongoing research into the role of JAK enzymes in other diseases, such as cancer, which could lead to new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex process that involves several steps. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2-(2-morpholinoethyl)amine to form the intermediate compound. This intermediate is then reacted with ethyl acetoacetate to produce the final product, this compound.
Applications De Recherche Scientifique
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the immune system. As a result, this compound has been studied for its potential use in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-(4-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZAWAACICIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385290.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385294.png)
![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)
![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)


![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B385301.png)
![Methyl4-{4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}phenylether](/img/structure/B385304.png)

![2-(2-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385308.png)

![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B385312.png)